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Compound of Interest

1-Methylicyclobutanecarboxylic
Compound Name: o
aci

Cat. No.: B1314321

An In-depth Technical Guide to 1-Methylcyclobutanecarboxylic Acid (CAS: 32936-76-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclobutanecarboxylic acid, identified by CAS Number 32936-76-8, is a cyclic
carboxylic acid featuring a strained cyclobutane ring.[1] This structural motif makes it a valuable
building block in organic synthesis, particularly for the development of novel pharmaceuticals
and agrochemicals.[1] Its compact, three-dimensional structure is of significant interest to
medicinal chemists, who utilize it to explore chemical space and introduce properties like
metabolic stability or improved binding affinity. This guide provides a comprehensive overview
of its chemical properties, synthesis, spectral characteristics, applications, and safety protocols.

Physicochemical and Computed Properties

1-Methylcyclobutanecarboxylic acid is typically a colorless to pale yellow liquid at room
temperature.[1] It has moderate solubility in polar solvents and is more readily soluble in
organic solvents.[1] The quantitative properties are summarized in the table below.
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Property Value Source(s)
CAS Number 32936-76-8 [1][2]
Molecular Formula CeH1002 [21[31[4]
Molecular Weight 114.14 g/mol [11[3]
Appearance Colorless liquid [1114]
Boiling Point 203.5 °C at 760 mmHg [5][6]
Density 1.123 g/cm3 [5]1[6]
Flash Point 91.8°C [6]

pKa (Predicted) 5.00£0.20 [41[5]
XLogP3-AA 1.1 [3][4]
Topological Polar Surface Area  37.3 A2 [3114]
Hydrogen Bond Donor Count 1 [31[6]

Hydrogen Bond Acceptor
2 [31[6]
Count

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not widely available in public
databases, its spectral characteristics can be reliably predicted based on its structure and
established principles of spectroscopic analysis.
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Spectroscopy

Predicted Key Features

1H NMR

~10-13 ppm (singlet, 1H): Carboxylic acid
proton (-COOH). ~1.8-2.5 ppm (multiplets, 6H):
Cyclobutane ring protons (-CHz2-). ~1.3 ppm
(singlet, 3H): Methyl protons (-CHs).

13C NMR

~180-185 ppm: Carboxylic acid carbon (-
COOH). ~120-140 ppm: Quaternary carbon of
the cyclobutane ring. ~30-40 ppm: Methylene
carbons of the cyclobutane ring (-CHz2-). ~20-30
ppm: Methyl carbon (-CHs).

IR Spectroscopy

~2500-3300 cm~1 (broad): O-H stretch of the
carboxylic acid. ~1700 cm~! (strong): C=0
(carbonyl) stretch. ~2950-2850 cm~t: C-H
stretch (aliphatic).

Mass Spectrometry

Molecular lon (M*): m/z = 114 (may be weak or
absent). Key Fragments: m/z = 99 (loss of -
CHs), m/z = 69 (loss of -COOH), m/z = 57.

Synthesis and Purification

A common and effective method for the preparation of 1-methylcyclobutanecarboxylic acid

is the a-methylation of cyclobutanecarboxylic acid. This involves the formation of a dianion

using a strong base, followed by quenching with an electrophilic methyl source like methyl

iodide.

Experimental Protocol: Synthesis via Methylation

The following protocol is adapted from a documented synthetic method.[5]

o Base Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), dissolve diisopropylamine (approx. 2.4 equivalents) in anhydrous tetrahydrofuran

(THF) at 0 °C.

e Lithiation: Slowly add n-butyllithium (approx. 2.4 equivalents) to the solution while

maintaining the temperature at 0 °C. Stir for 10-15 minutes to form lithium diisopropylamide

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://www.benchchem.com/product/b1314321?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

(LDA).

o Dianion Formation: Add cyclobutanecarboxylic acid (1.0 equivalent) to the LDA solution.
Allow the mixture to stir for 30-60 minutes to ensure complete formation of the dianion.

o Methylation: Slowly add methyl iodide (approx. 1.3 equivalents) dropwise to the reaction
mixture. After the addition is complete, allow the reaction to warm to room temperature and
stir for 3 hours.

o Workup: Concentrate the reaction mixture under reduced pressure. To the residue, add a
saturated sodium bicarbonate (NaHCOs) solution to quench any remaining reagents and
dissolve the lithium carboxylate salt.

o Extraction: Extract the aqueous layer with a non-polar organic solvent (e.g., hexane) to
remove neutral impurities. Acidify the aqueous layer to a pH of ~2 using a strong acid (e.g.,
HCI). Extract the acidified aqueous layer multiple times with an organic solvent like
dichloromethane (DCM) or ethyl acetate.

 Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure to yield the crude 1-
methylcyclobutanecarboxylic acid. Further purification can be achieved via vacuum
distillation if necessary.

Synthesis and Purification Workflow
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Diagram 1: General workflow for the synthesis of 1-methylcyclobutanecarboxylic acid.

Applications in Research and Drug Development

While primarily used as a laboratory chemical for research and development, the true value of
1-methylcyclobutanecarboxylic acid lies in its utility as a structural motif in medicinal
chemistry.[1][2]

e Synthetic Intermediate: It serves as a precursor for more complex molecules. The carboxylic
acid handle allows for standard transformations into esters, amides, and other functional
groups, enabling its incorporation into larger scaffolds.[1][4][5]

» Bioisosteric Replacement: The 1-methylcyclobutane group is a valuable bioisostere. In drug
design, it can be used to replace other common groups, such as a gem-dimethyl, tert-butyl,
or even a phenyl ring, to modulate a compound's physicochemical properties. This
substitution can lead to:

o Improved Metabolic Stability: The quaternary carbon and strained ring can block sites of
metabolic oxidation.

o Enhanced Solubility: Replacing larger, more lipophilic groups can improve agueous
solubility.

o Modified Conformation: The rigid cyclobutane ring restricts bond rotation, which can lock a
molecule into a bioactive conformation, potentially increasing potency and selectivity.

Role as a Bioisostere
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Diagram 2: The 1-methylcyclobutyl group as a bioisostere for common chemical motifs.

Safety and Handling

1-Methylcyclobutanecarboxylic acid is classified as a hazardous substance and requires
careful handling to minimize risk.

Hazard Class GHS Code Description Source(s)

Harmful if swallowed,

Acute Toxicity H302, H312, H332 in contact with skin, or  [3][5]
if inhaled.
Skin Irritation H315 Causes skin irritation. [2][3]

o Causes serious eye
Eye Irritation H319/H318 o [2][3]
irritation / damage.

. I May cause respiratory
Respiratory Irritation H335 T [2][3]
irritation.

GHS Pictogram GHSO07 Exclamation Mark [2][5]

Safe Handling and Storage
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» Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[2] Wear
appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety
goggles, and a lab coat.[2] Avoid breathing vapors, mist, or fumes.[2]

o Storage: Store in a tightly sealed container in a dry, cool place away from incompatible
materials such as strong oxidizing agents and strong bases.[2][5][6]

o Disposal: Dispose of waste material at an authorized incinerator or through a licensed waste
disposal company, in accordance with local and national regulations.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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